molecular formula C25H26N6O3S B2585982 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1038407-88-3

2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2585982
CAS No.: 1038407-88-3
M. Wt: 490.58
InChI Key: PAFKLOUMDXPNCY-UHFFFAOYSA-N
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Description

The compound “2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide” is a complex organic molecule. It contains several functional groups, including imidazoquinazolinone, phenylpiperazine, and sulfanylacetamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The imidazoquinazolinone core provides a rigid, planar structure, while the phenylpiperazine and sulfanylacetamide groups add additional complexity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The imidazoquinazolinone core might undergo reactions typical for heterocyclic compounds, while the phenylpiperazine and sulfanylacetamide groups could participate in various substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other properties could be predicted using computational methods .

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

Research has identified derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline as potent and selective alpha 1-adrenoceptor antagonists with significant antihypertensive activity. These compounds, evaluated through binding affinity studies and in vivo antihypertensive effects, have shown promise for further evaluation due to their in vitro alpha 1-adrenoceptor affinity/selectivity and in vivo duration of action (Chern et al., 1993).

Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives have been synthesized and tested for antimicrobial activity, indicating potential as novel antimicrobial agents (Baviskar et al., 2013).

Anticancer Activity

Novel derivatives containing thiazole and thiadiazole fragments have shown considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines. These findings suggest their potential as effective anticancer agents (Kovalenko et al., 2012).

Pesticidal Activities

Some new substituted 3H-quinazolin-4-one derivatives have been synthesized and screened for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. The results indicate significant activities, suggesting their potential use as pesticidal agents (Misra & Gupta, 1982).

Anticonvulsant Activity

A study on 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides has highlighted weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model, contributing to the understanding of structure-activity relationships for anticonvulsant agents (Bunyatyan et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological targets via its phenylpiperazine group, which is a common motif in many bioactive compounds .

Future Directions

The compound “2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide” could be of interest for further study, given its complex structure and potential bioactivity. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile .

Properties

IUPAC Name

2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c26-21(32)16-35-25-28-19-9-5-4-8-18(19)23-27-20(24(34)31(23)25)10-11-22(33)30-14-12-29(13-15-30)17-6-2-1-3-7-17/h1-9,20H,10-16H2,(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKLOUMDXPNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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